Cas no 919705-92-3 (N-(2-{2-(4-fluorophenyl)-1H-indol-3-ylsulfanyl}ethyl)benzamide)

N-(2-{2-(4-fluorophenyl)-1H-indol-3-ylsulfanyl}ethyl)benzamide is a synthetic organic compound featuring a fluorophenyl-substituted indole core linked to a benzamide moiety via a thioether-containing ethyl spacer. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for targeting biological pathways involving indole-based interactions. The 4-fluorophenyl group enhances metabolic stability, while the thioether bridge may improve binding affinity in receptor-ligand systems. The benzamide terminus offers additional functionalization potential for structure-activity relationship studies. Its well-defined molecular architecture makes it suitable for applications in drug discovery, especially in the development of kinase inhibitors or serotonin receptor modulators. The compound's purity and structural specificity support reproducible research outcomes in biochemical assays.
N-(2-{2-(4-fluorophenyl)-1H-indol-3-ylsulfanyl}ethyl)benzamide structure
919705-92-3 structure
Product name:N-(2-{2-(4-fluorophenyl)-1H-indol-3-ylsulfanyl}ethyl)benzamide
CAS No:919705-92-3
MF:C23H19FN2OS
Molecular Weight:390.473167657852
CID:5903086
PubChem ID:3404284

N-(2-{2-(4-fluorophenyl)-1H-indol-3-ylsulfanyl}ethyl)benzamide 化学的及び物理的性質

名前と識別子

    • N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide
    • Benzamide, N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]thio]ethyl]-
    • N-(2-{[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)benzamide
    • 919705-92-3
    • N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide
    • AKOS024585399
    • F0582-0355
    • N-(2-{2-(4-fluorophenyl)-1H-indol-3-ylsulfanyl}ethyl)benzamide
    • インチ: 1S/C23H19FN2OS/c24-18-12-10-16(11-13-18)21-22(19-8-4-5-9-20(19)26-21)28-15-14-25-23(27)17-6-2-1-3-7-17/h1-13,26H,14-15H2,(H,25,27)
    • InChIKey: CQPDEVFDQKXLOX-UHFFFAOYSA-N
    • SMILES: C(NCCSC1C2=C(NC=1C1=CC=C(F)C=C1)C=CC=C2)(=O)C1=CC=CC=C1

計算された属性

  • 精确分子量: 390.12021257g/mol
  • 同位素质量: 390.12021257g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 505
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 5.3
  • トポロジー分子極性表面積: 70.2Ų

じっけんとくせい

  • 密度みつど: 1.32±0.1 g/cm3(Predicted)
  • Boiling Point: 661.1±55.0 °C(Predicted)
  • 酸度系数(pKa): 14.22±0.46(Predicted)

N-(2-{2-(4-fluorophenyl)-1H-indol-3-ylsulfanyl}ethyl)benzamide Pricemore >>

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Life Chemicals
F0582-0355-2μmol
N-(2-{[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)benzamide
919705-92-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0582-0355-10μmol
N-(2-{[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)benzamide
919705-92-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0582-0355-1mg
N-(2-{[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)benzamide
919705-92-3 90%+
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Life Chemicals
F0582-0355-50mg
N-(2-{[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)benzamide
919705-92-3 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0582-0355-5mg
N-(2-{[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)benzamide
919705-92-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0582-0355-20mg
N-(2-{[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)benzamide
919705-92-3 90%+
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$99.0 2023-05-17
Life Chemicals
F0582-0355-2mg
N-(2-{[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)benzamide
919705-92-3 90%+
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$59.0 2023-05-17
Life Chemicals
F0582-0355-3mg
N-(2-{[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)benzamide
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$63.0 2023-05-17
Life Chemicals
F0582-0355-15mg
N-(2-{[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)benzamide
919705-92-3 90%+
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$89.0 2023-05-17
Life Chemicals
F0582-0355-75mg
N-(2-{[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)benzamide
919705-92-3 90%+
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$208.0 2023-05-17

N-(2-{2-(4-fluorophenyl)-1H-indol-3-ylsulfanyl}ethyl)benzamide 関連文献

N-(2-{2-(4-fluorophenyl)-1H-indol-3-ylsulfanyl}ethyl)benzamideに関する追加情報

Professional Introduction to N-(2-{2-(4-fluorophenyl)-1H-indol-3-ylsulfanyl}ethyl)benzamide (CAS No. 919705-92-3)

N-(2-{2-(4-fluorophenyl)-1H-indol-3-ylsulfanyl}ethyl)benzamide, a compound with the CAS number 919705-92-3, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular structure of this compound features a benzamide core linked to an ethyl chain, which is further substituted with a 4-fluorophenyl group and a 1H-indol-3-ylsulfanyl moiety. Such a configuration suggests a high degree of specificity and reactivity, making it an intriguing candidate for further investigation.

The benzamide moiety is well-known for its role in various pharmacological applications, often serving as a key pharmacophore in drug design. The presence of the 4-fluorophenyl group introduces additional electronic and steric effects, which can modulate the biological activity of the compound. This substitution pattern is particularly relevant in the development of central nervous system (CNS) drugs, where fluorine atoms are frequently employed to enhance binding affinity and metabolic stability. The indole scaffold, further modified by the 1H-indol-3-ylsulfanyl group, adds another layer of complexity and potential for biological interaction.

Recent studies have highlighted the importance of sulfanyl-containing compounds in medicinal chemistry. The sulfanyl group in N-(2-{2-(4-fluorophenyl)-1H-indol-3-ylsulfanyl}ethyl)benzamide may contribute to its solubility and bioavailability, critical factors for drug efficacy. Moreover, sulfanyl groups are often involved in hydrogen bonding interactions with biological targets, which can enhance binding affinity. This compound’s structural features make it a promising candidate for inhibiting enzymes or receptors involved in various disease pathways.

In the context of current pharmaceutical research, N-(2-{2-(4-fluorophenyl)-1H-indol-3-ylsulfanyl}ethyl)benzamide has been investigated for its potential role in treating neurological disorders. The indole moiety is particularly relevant here, as indole derivatives have shown promise in modulating neurotransmitter systems. For instance, studies have demonstrated that certain indole-based compounds can interact with serotonin receptors, which are implicated in conditions such as depression and anxiety. The fluorine atom in the phenyl ring may further enhance these interactions by improving receptor binding.

The ethyl chain connecting the benzamide and sulfanyl groups provides flexibility to the molecule, allowing it to adopt multiple conformations that could optimize interactions with biological targets. This structural versatility is crucial for designing molecules that can effectively penetrate biological membranes and reach their intended sites of action. Additionally, the presence of both fluorine and sulfur atoms suggests that this compound may exhibit unique metabolic profiles compared to other pharmaceuticals.

From a synthetic chemistry perspective, N-(2-{2-(4-fluorophenyl)-1H-indol-3-ylsulfanyl}ethyl)benzamide presents an interesting challenge due to its complex structure. The synthesis of this compound requires careful consideration of reaction conditions and protecting group strategies to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, may be employed to construct the indole and benzamide moieties efficiently. The development of robust synthetic routes is essential for scaling up production and conducting further pharmacological studies.

The potential applications of N-(2-{2-(4-fluorophenyl)-1H-indol-3-ylsulfanyl}ethyl)benzamide extend beyond CNS disorders. Preliminary data suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways. The sulfanyl group could interact with cysteine residues in enzymes such as cyclooxygenase (COX), which are key players in inflammation. Furthermore, the benzamide moiety may contribute to anti-proliferative effects by inhibiting kinases or other enzymes involved in cell signaling.

In conclusion, N-(2-{2-(4-fluorophenyl)-1H-indol-3-ylsulfanyl}ethyl)benzamide (CAS No. 919705-92-3) is a structurally complex and potentially versatile compound with significant implications for pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for developing novel therapeutics targeting neurological and inflammatory diseases. Further investigation into its biological activity and synthetic feasibility will be crucial in determining its future role in drug development.

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